Oxazole, 5-methoxy-2-methyl-
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Overview
Description
Oxazole, 5-methoxy-2-methyl- is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxazole, 5-methoxy-2-methyl- typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes or ketones under basic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.
Industrial Production Methods: Industrial production of oxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Oxazole, 5-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert oxazole derivatives to oxazolines or oxazolidines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxazole N-oxides, oxazolines, and various substituted oxazole derivatives .
Scientific Research Applications
Oxazole, 5-methoxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Medicine: Oxazole derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Oxazole, 5-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with signaling pathways .
Comparison with Similar Compounds
Oxazole: The parent compound without methoxy and methyl groups.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.
Thiazole: A similar heterocycle with sulfur instead of oxygen.
Uniqueness: Oxazole, 5-methoxy-2-methyl- is unique due to the presence of methoxy and methyl groups, which enhance its chemical reactivity and biological activity. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other oxazole derivatives .
Properties
IUPAC Name |
5-methoxy-2-methyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4-6-3-5(7-2)8-4/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQHZLJNVUGTIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465671 |
Source
|
Record name | Oxazole, 5-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53878-74-3 |
Source
|
Record name | Oxazole, 5-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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